

4-(BenzylOxy)-3-methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(BenzylOxy)-3-methoxybenzoic acid

Cat. No.: B046417

[Get Quote](#)

An In-depth Technical Guide to the Organic Solvent Solubility of **4-(BenzylOxy)-3-methoxybenzoic Acid** for Pharmaceutical Development

Abstract

4-(BenzylOxy)-3-methoxybenzoic acid is a key organic intermediate whose physicochemical properties are of paramount importance in pharmaceutical synthesis and formulation. Solubility, in particular, dictates the efficiency of crystallization, purification, and the design of liquid dosage forms. This technical guide provides a comprehensive analysis of the solubility of **4-(BenzylOxy)-3-methoxybenzoic acid** in organic solvents. We delve into the molecular characteristics governing its solubility, offer predictive insights into its behavior in various solvent classes, and present a robust, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound for optimized pharmaceutical processes.

Introduction to 4-(BenzylOxy)-3-methoxybenzoic Acid

Chemical Structure and Physicochemical Properties

4-(BenzylOxy)-3-methoxybenzoic acid, also known as benzyl vanillic acid, is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a methoxy

group and a benzyloxy group. These functional groups impart a unique combination of hydrophilic and hydrophobic characteristics that directly influence its solubility profile.

Table 1: Physicochemical Properties of **4-(BenzylOxy)-3-methoxybenzoic Acid**

Property	Value	Source
CAS Number	1486-53-9	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₄	[1]
Molecular Weight	258.27 g/mol	[1]
Melting Point	171-172 °C	[1]
Boiling Point (Predicted)	416.6 ± 30.0 °C	[1]
pKa (Predicted)	4.34 ± 0.10	[1]
Appearance	White to Off-White Solid	[1]

The Critical Role of Solvent Solubility in Pharmaceutical Processes

In the pharmaceutical industry, understanding and controlling the solubility of an Active Pharmaceutical Ingredient (API) or an intermediate is a critical consideration during process development.[\[2\]](#) Key processes heavily reliant on solubility data include:

- Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining a desired crystal form (polymorph) with high purity and yield.[\[3\]](#) Recrystallization, a primary purification technique, relies on the differential solubility of the compound in a solvent at varying temperatures.[\[4\]](#)
- Chemical Reactions: For liquid-phase chemical reactions, the reactants must be adequately dissolved to ensure efficient mixing and optimal reaction kinetics.[\[2\]](#)
- Formulation Development: For liquid dosage forms, the API must be completely dissolved in the vehicle. For solid dosage forms, dissolution rate, which is influenced by solubility, is a key factor in bioavailability.[\[5\]](#)[\[6\]](#)

Theoretical Principles of Solubility

The solubility of **4-(BenzylOxy)-3-methoxybenzoic acid** is governed by the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.

Analyzing the Molecular Structure: A Duality of Polarity

The molecule possesses distinct regions that interact differently with solvents:

- Polar/Hydrophilic Moieties:
 - Carboxylic Acid (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).
 - Methoxy Group (-OCH₃) & Ether Linkage (-O-CH₂-): The oxygen atoms in these groups are hydrogen bond acceptors, contributing to solubility in polar solvents.
- Non-polar/Hydrophobic Moieties:
 - Two Aromatic Rings (Benzene and Benzyl): These bulky, non-polar groups dominate a significant portion of the molecular surface area. They favor interactions with non-polar solvents through van der Waals forces and can hinder solubility in highly polar solvents like water.

Solute-Solute vs. Solute-Solvent Interactions

For a solid to dissolve, the energy gained from solute-solvent interactions must overcome two primary forces: the energy holding the solvent molecules together and, more importantly, the crystal lattice energy holding the solute molecules together.

In the solid state, carboxylic acids like **4-(BenzylOxy)-3-methoxybenzoic acid** form very strong hydrogen-bonded dimers. This high solute-solute interaction energy (crystal lattice energy) must be disrupted by the solvent.^[7] Therefore, a solvent must not only be polar but must interact very strongly with the carboxylic acid group to effectively break apart the crystal

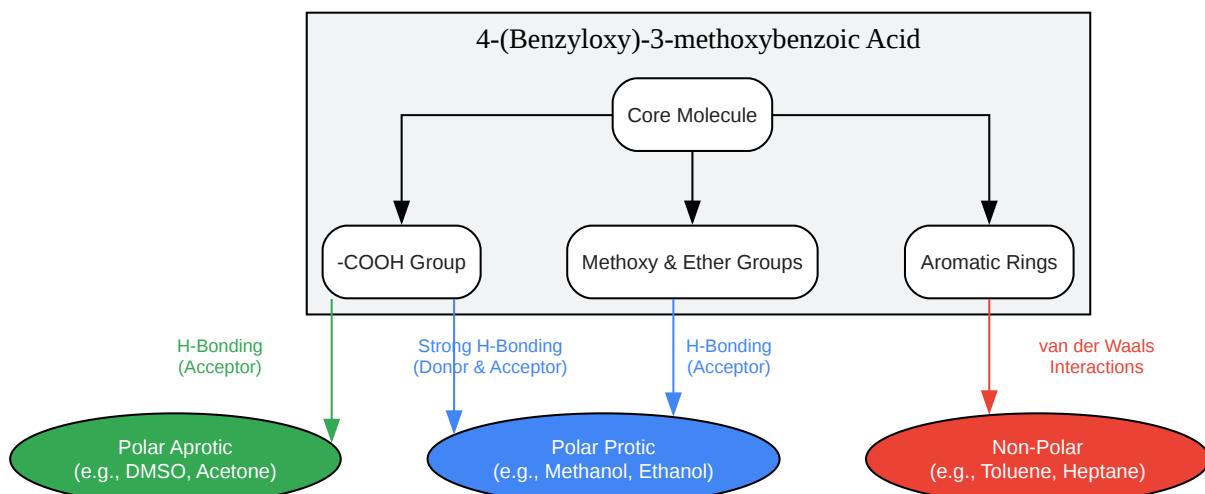
lattice. This explains why its solubility in water is low, but significantly better in solvents like alcohols that can compete more effectively for hydrogen bonding sites.

Solubility Profile of 4-(BenzylOxy)-3-methoxybenzoic Acid

Qualitative and Predicted Solubility in Common Organic Solvents

Direct quantitative data for this specific molecule is sparse. However, based on its structure and established chemical principles, we can construct a predictive solubility profile.

Table 2: Predicted Solubility of **4-(BenzylOxy)-3-methoxybenzoic Acid** in Various Solvent Classes


Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Slightly to Moderately Soluble	<p>These solvents can act as both H-bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl chains also interact favorably with the non-polar parts of the molecule.</p>
Polar Aprotic	DMSO, Acetone, Ethyl Acetate	Slightly Soluble	<p>These solvents are H-bond acceptors and can interact with the carboxylic acid proton. DMSO is a particularly strong solvent.[1] Solubility in acetone and ethyl acetate is expected to be moderate due to their ability to solvate both polar and non-polar regions.[8]</p>
Non-Polar	Toluene, Heptane	Poorly Soluble to Insoluble	<p>These solvents lack the ability to form hydrogen bonds and cannot effectively disrupt the strong solute-solute interactions of the carboxylic acid dimers. While they interact with the aromatic rings, this is insufficient to</p>

Chlorinated	Dichloromethane (DCM)	Slightly Soluble	overcome the crystal lattice energy.
			DCM has a moderate dipole moment and can engage in weaker interactions. It may offer some solubility, similar to its utility for the parent compound, benzoic acid. [9]

Note: "Slightly Soluble" is based on the qualitative data available for DMSO and Methanol.[\[1\]](#)

Factors Influencing Solubility: A Visual Guide

The following diagram illustrates the key molecular features of **4-(Benzylxy)-3-methoxybenzoic Acid** and how they interact with different solvent types, ultimately determining its solubility.

[Click to download full resolution via product page](#)

Caption: Interactions governing solubility.

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for solubility measurement due to its accuracy and direct measurement of thermodynamic equilibrium.[\[3\]](#)

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to ensure the solution reaches saturation. By analyzing the concentration of the solute in the saturated liquid phase, the equilibrium solubility is determined. This protocol is self-validating because measurements are taken over time until a plateau in concentration is reached, confirming that equilibrium has been achieved.[\[10\]](#)

Materials and Equipment

- **4-(Benzylxy)-3-methoxybenzoic acid** (verified purity)
- Selected organic solvents (HPLC grade or equivalent)
- Analytical balance
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 or 0.45 µm PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a drying oven for gravimetric analysis.

Step-by-Step Experimental Workflow

- Preparation: Add an excess amount of **4-(BenzylOxy)-3-methoxybenzoic acid** to a pre-weighed vial. The key is to ensure enough solid remains undissolved at the end of the experiment to confirm saturation.
- Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
- Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (a 24-72 hour period is common to ensure equilibrium).[10]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[2]
- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial for gravimetric analysis or a volumetric flask for HPLC analysis. This step is critical to remove any remaining microscopic solid particles.
- Analysis: Determine the concentration of the solute in the filtered sample using a validated analytical method as described below.

Caption: Experimental workflow for solubility determination.

Analytical Quantification Methods

- Gravimetric Method:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent completely in a drying oven at a temperature below the solvent's boiling point and the compound's melting point.
 - Once a constant weight is achieved, weigh the vial again to determine the mass of the dried solute.

- Causality: This method is straightforward and does not require a specific analytical standard. However, it is only suitable for non-volatile solutes and can be less accurate for very low solubilities.
- HPLC Method:
 - Prepare a series of standard solutions of **4-(BenzylOxy)-3-methoxybenzoic acid** with known concentrations in the same solvent.
 - Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
 - Dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC and use the calibration curve to determine its concentration, then back-calculate the original concentration of the saturated solution.
 - Causality: This method is highly sensitive and specific, making it ideal for a wide range of solubilities. It requires a validated, stability-indicating method to ensure accuracy. [10]

Conclusion

While a comprehensive quantitative solubility database for **4-(BenzylOxy)-3-methoxybenzoic acid** is not yet publicly available, a thorough understanding of its molecular structure allows for strong predictive insights. Its amphiphilic nature, with powerful hydrogen-bonding capabilities from the carboxylic acid group and significant non-polar character from its two aromatic rings, results in a nuanced solubility profile. It is predicted to be most soluble in polar solvents that can effectively compete with its strong intermolecular hydrogen bonding in the solid state. For drug development professionals, the standardized shake-flask protocol detailed herein provides a reliable and scientifically sound methodology to generate the precise, in-house data required for process optimization and formulation design.

References

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

- Wikipedia. (n.d.). Benzoic acid. [Link]
- Abraham, M. H., et al. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents.
- Chemsoc. (n.d.). 4-(Benzylxy)-3-methoxy-2-nitrobenzoic acid. [Link]
- Scribd. (n.d.).
- PubChem. (n.d.). 4-Benzylxy-3-methoxycinnamic acid. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
- Japanese Pharmacopoeia. (n.d.). Benzoic Acid. [Link]
- NIST. (n.d.). Benzoic acid, 4-methoxy-. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceuticals, 2012, 195727. [Link]
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
- PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid. [Link]
- ResearchGate. (2013). Any official guideline to conduct solubility studies?. [Link]
- Quora. (2017). Why is benzoic acid soluble in diethyl ether?. [Link]
- Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. [Link]
- NIST. (n.d.). 4-Benzylxybenzoic acid. [Link]
- World Health Organiz

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-BENZYLOXY-3-METHOXYBENZOIC ACID | 1486-53-9 [chemicalbook.com]
- 2. research.unipd.it [research.unipd.it]
- 3. scispace.com [scispace.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- To cite this document: BenchChem. [4-(Benzylloxy)-3-methoxybenzoic acid solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046417#4-benzylloxy-3-methoxybenzoic-acid-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com